

# Spectroscopic Profile of 2-Chlorotetrafluoropropionyl Bromide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chlorotetrafluoropropionyl  
bromide

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## Introduction

This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Chlorotetrafluoropropionyl bromide** ( $C_3ClF_4OBr$ ). Due to the absence of direct experimental spectra in publicly available literature, this document leverages data from structurally analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the target molecule. This guide also outlines standardized experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Chlorotetrafluoropropionyl bromide**. These predictions are based on established principles of spectroscopy and data from similar fluorinated and halogenated organic compounds.

### Table 1: Predicted $^{19}F$ and $^{13}C$ NMR Spectral Data

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)	Assignment
$^{19}\text{F}$	-70 to -80	Doublet	$J_{\text{FF}} = 150\text{-}160$	$\text{CF}_3$
$^{19}\text{F}$	-120 to -130	Quartet	$J_{\text{FF}} = 150\text{-}160$	$\text{CFCl}$
$^{13}\text{C}$	160-165	Singlet	-	$\text{C=O}$ (Acyl bromide)
$^{13}\text{C}$	115-125	Quartet	$^1J_{\text{CF}} \approx 280\text{-}300$	$\text{CF}_3$
$^{13}\text{C}$	90-100	Doublet of Quartets	$^1J_{\text{CF}} \approx 250\text{-}270$ , $^2J_{\text{CCF}} \approx 30\text{-}40$	$\text{CFCl}$

Note: Chemical shifts are referenced to  $\text{CFCl}_3$  for  $^{19}\text{F}$  and TMS for  $^{13}\text{C}$ .

**Table 2: Predicted Infrared (IR) Absorption Data**

Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode
1815 - 1770	Strong	$\text{C=O}$ Stretch (Acyl bromide)[1]
1300 - 1100	Strong	$\text{C-F}$ Stretch
850 - 550	Medium	$\text{C-Cl}$ Stretch[2][3]
690 - 515	Medium	$\text{C-Br}$ Stretch[2][3]

**Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data**

Predicted m/z	Relative Abundance	Proposed Fragment Ion	Notes
243/245/247	Moderate	$[\text{C}_3\text{ClF}_4\text{OBr}]^{+\cdot}$	Molecular ion peak cluster. The isotopic pattern will be complex due to the presence of both Cl and Br.
164/166	High	$[\text{C}_3\text{ClF}_4\text{O}]^+$	Loss of Br radical. The 3:1 intensity ratio is characteristic of a single chlorine atom. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
117/119	Moderate	$[\text{C}_2\text{F}_4\text{Cl}]^+$	Loss of CO and Br.
79/81	Moderate	$[\text{Br}]^+$	Bromine cation.
69	High	$[\text{CF}_3]^+$	Trifluoromethyl cation.

Note: m/z values are predicted for the most abundant isotopes ( $^{35}\text{Cl}$  and  $^{79}\text{Br}$ ). The presence of  $^{37}\text{Cl}$  and  $^{81}\text{Br}$  isotopes will result in M+2 and M+4 peaks.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^{19}\text{F}$  and  $^{13}\text{C}$  NMR spectra to determine the chemical environment of the fluorine and carbon nuclei.

Procedure:

- Sample Preparation: Dissolve approximately 10-50 mg of the liquid sample, **2-Chlorotetrafluoropropionyl bromide**, in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube.[\[7\]](#) Ensure the solution is homogeneous.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- Acquisition of  $^{19}\text{F}$  Spectrum:
  - Tune the probe to the  $^{19}\text{F}$  frequency.
  - Acquire a one-dimensional  $^{19}\text{F}$  spectrum using a standard pulse sequence.
  - Reference the spectrum to an internal or external standard (e.g.,  $\text{CFCl}_3$ ).
- Acquisition of  $^{13}\text{C}$  Spectrum:
  - Tune the probe to the  $^{13}\text{C}$  frequency.
  - Acquire a one-dimensional  $^{13}\text{C}$  spectrum with proton decoupling.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl group of the acyl bromide and the carbon-halogen bonds.

Procedure:

- Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of one salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).<sup>[8]</sup> Carefully place a second salt plate on top to create a thin liquid film between the plates.<sup>[8][9]</sup>
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrument interferences.

- **Sample Spectrum:** Place the prepared salt plate assembly into the spectrometer's sample holder and acquire the IR spectrum. The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands and compare their wavenumbers to known correlation tables to identify functional groups.

## Mass Spectrometry (MS)

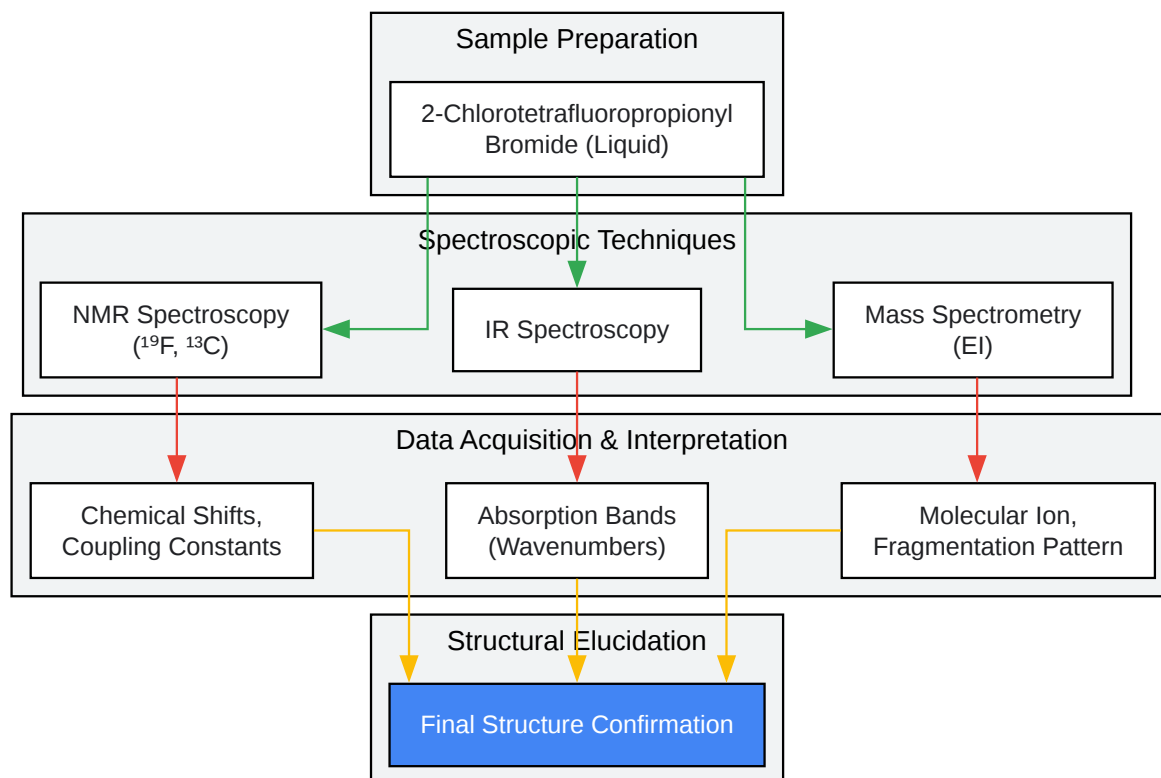
**Objective:** To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structure.

**Procedure:**

- **Ionization Method:** Electron Ionization (EI) is a suitable method for this volatile organic compound.[\[10\]](#)[\[11\]](#)
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatilized, which can be achieved by heating.[\[10\]](#)
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[\[11\]](#)
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .
- **Data Interpretation:** Analyze the molecular ion peak and the fragmentation pattern to deduce the molecular formula and structural features. Pay close attention to the isotopic patterns resulting from the presence of chlorine and bromine.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Chlorotetrafluoropropionyl bromide**.



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Caption: Workflow for the spectroscopic analysis of **2-Chlorotetrafluoropropionyl bromide**.

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